molecular formula C10H19BrO2 B8529069 2-(6-Bromohexyl)-2-methyl-1,3-dioxolane CAS No. 66432-72-2

2-(6-Bromohexyl)-2-methyl-1,3-dioxolane

Cat. No.: B8529069
CAS No.: 66432-72-2
M. Wt: 251.16 g/mol
InChI Key: GRXBQBCVTINZEP-UHFFFAOYSA-N
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Description

2-(6-Bromohexyl)-2-methyl-1,3-dioxolane is a brominated cyclic acetal characterized by a six-carbon alkyl chain terminated with a bromine atom and a methyl-substituted 1,3-dioxolane ring. The 1,3-dioxolane ring provides steric and electronic stabilization, while the bromohexyl chain enables nucleophilic substitution reactions, making it a candidate for synthesizing polymers, pharmaceuticals, or agrochemicals .

Properties

CAS No.

66432-72-2

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

2-(6-bromohexyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C10H19BrO2/c1-10(12-8-9-13-10)6-4-2-3-5-7-11/h2-9H2,1H3

InChI Key

GRXBQBCVTINZEP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCCCBr

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-(6-Bromohexyl)-2-methyl-1,3-dioxolane has been explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. The compound can be utilized as a starting material for synthesizing various derivatives that may exhibit biological activity.

  • Antifungal Activity : Research indicates that dioxolane derivatives can enhance antifungal properties when modified appropriately. Compounds with similar structures have shown efficacy against pathogens like Candida albicans and Trichophyton mentagrophytes .
  • Drug Development : The compound's ability to act as an alkylating agent makes it a candidate for developing new drugs targeting specific biological pathways. For instance, it can be used in the synthesis of compounds that inhibit specific enzymes or receptors involved in disease processes.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules.

  • Synthesis of Triazoles : It has been employed in "one-pot" synthesis reactions involving eynamides and sodium azide, facilitating the formation of triazole derivatives which are significant in medicinal chemistry .
  • Asymmetric Synthesis : The dioxolane ring can be utilized in asymmetric total synthesis approaches, allowing chemists to create enantiomerically pure compounds that are crucial for pharmaceutical applications .

Materials Science

The unique properties of 2-(6-Bromohexyl)-2-methyl-1,3-dioxolane make it suitable for applications in materials science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties or alter their thermal stability. Its reactivity allows for functionalization that can tailor polymers for specific applications .

Case Study 1: Antifungal Derivatives

In a study focusing on the antifungal activity of dioxolane derivatives, researchers synthesized several compounds based on the dioxolane framework. These derivatives were tested against common fungal strains, revealing enhanced activity compared to traditional antifungals. The modifications included varying the alkyl chain length and introducing different substituents on the dioxolane ring, which significantly impacted their efficacy .

Case Study 2: Synthesis of Bioactive Triazoles

Another research project utilized 2-(6-Bromohexyl)-2-methyl-1,3-dioxolane as a precursor in the synthesis of triazole derivatives through a one-pot reaction with eynamides. The resulting compounds demonstrated promising biological activities, including selective inhibition of cancer cell lines . This approach highlighted the compound's utility in developing new therapeutic agents.

Chemical Reactions Analysis

Structural and Synthetic Context

2-(6-Bromohexyl)-2-methyl-1,3-dioxolane consists of a dioxolane ring substituted with a methyl group at position 2 and a bromohexyl chain at the same position. The bromine atom in the hexyl chain introduces potential sites for elimination, substitution, or radical-mediated reactions.

Synthesis
While no direct synthesis routes are reported for this compound, related dioxolanes (e.g., 2-methyl-1,3-dioxolane) are prepared via photocatalytic cyclization of diols and alcohols using FeCl₃·6H₂O and NaNO₂ under UV irradiation . For brominated derivatives, similar photocatalytic methods or bromination of pre-formed dioxolanes may apply.

2.1. Radical Chain Reactions

Hydrogen Atom Transfer (HAT)
The bromohexyl group may participate in radical chain mechanisms , as observed in analogous systems . For example:

  • Initiation : Bromine radicals (Br- ) or malonyl radicals (from α-bromomalonates) could abstract hydrogen from the dioxolane ring or adjacent alkyl chains.

  • Propagation : Nucleophilic dioxolanyl radicals may add to electron-deficient alkenes, followed by HAT to regenerate the initiating radical .

Reaction TypeInitiatorKey StepsYield (Analogous)
Radical chain additionBromomalonate/BromideHAT → radical propagation → couplingUp to 93%

2.2. Nucleophilic Substitution

The bromohexyl chain can undergo SN2 substitution under basic conditions, replacing Br with nucleophiles (e.g., alkoxides, amines). The dioxolane ring’s steric hindrance may influence reactivity.

2.3. Elimination Reactions

Dehydrohalogenation of the bromohexyl chain could yield alkenes under strong bases (e.g., KOtBu). The dioxolane ring’s stability under such conditions would depend on reaction temperature and solvent.

2.4. Cross-Coupling Reactions

Inspired by analogous bromoethyl-dioxolanes , the bromohexyl group may enable metal-catalyzed couplings (e.g., Suzuki-Miyaura) if positioned for transmetalation.

3.1. Radical Propagation

In dioxolane-based radical reactions, propagation steps involve:

  • Hydrogen abstraction : Radicals (e.g., Br- ) abstract hydrogen from the dioxolane ring or alkyl chains.

  • Coupling : Nucleophilic dioxolanyl radicals add to electron-deficient alkenes.

  • Regeneration : Subsequent HAT regenerates the initiating radical .

3.2. Role of Photocatalysts

Iridium photocatalysts (e.g., Ir(ppy)₃) with high triplet energy are critical for initiating radical chains via energy transfer or single-electron transfer (SET) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(6-Bromohexyl)-2-methyl-1,3-dioxolane with structurally related brominated 1,3-dioxolanes:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(6-Bromohexyl)-2-methyl-1,3-dioxolane 6-bromohexyl C₁₀H₁₉BrO₂ 263.16 Polymer crosslinking, intermediate in multistep syntheses Inferred
2-Bromomethyl-1,3-dioxolane Bromomethyl C₄H₇BrO₂ 167.00 Alkylating agent, acetal protection
2-(3-Bromopropyl)-2-methyl-1,3-dioxolane 3-bromopropyl C₇H₁₃BrO₂ 209.08 Intermediate in organometallic reactions (e.g., zinc coupling)
2-(2-Bromoethyl)-1,3-dioxolane 2-bromoethyl C₅H₉BrO₂ 193.03 Methyl vinyl ketone equivalent, acetal precursor
2-(4-(Bromomethyl)phenyl)-2-methyl-1,3-dioxolane Bromomethylphenyl C₁₁H₁₃BrO₂ 257.13 Click chemistry (azide substitution)

Reactivity and Stability

  • Nucleophilic Substitution : The bromohexyl chain in the target compound is expected to undergo SN2 reactions, similar to shorter-chain analogs like 2-(3-bromopropyl)-2-methyl-1,3-dioxolane, but with slower kinetics due to steric hindrance from the longer alkyl chain .
  • Hydrolysis : Studies on 2-methyl-1,3-dioxolane derivatives (e.g., 2-methyl-4-methylene-1,3-dioxolane) show that hydrolysis rates depend on solvent polarity and mechanism (A-1 vs. A-Se2). The bromohexyl derivative may exhibit similar solvent-dependent behavior but with reduced volatility compared to smaller analogs .
  • Thermal Stability : Analogous compounds, such as 2-methyl-1,3-dioxolane, are detected as volatiles in recycled PET materials, suggesting that bromohexyl derivatives could persist in polymer matrices unless subjected to high-temperature processing .

Research Findings and Data

Spectroscopic Data

  • ¹H NMR : Expected signals include a triplet for the terminal bromohexyl CH₂Br (~3.4 ppm) and a singlet for the dioxolane methyl group (~1.3 ppm), based on analogs like 2-(3-bromopropyl)-2-methyl-1,3-dioxolane .
  • Mass Spectrometry : Molecular ion peaks for brominated dioxolanes (e.g., [M]⁺ at m/z 263) are typically accompanied by fragments corresponding to loss of Br (~80% abundance) .

Preparation Methods

Bromination of 1,6-Hexanediol

A widely reported precursor for the bromohexyl chain is 6-bromohexanol , synthesized via bromination of 1,6-hexanediol. In a patented process, 1,6-hexanediol reacts with bromohydric acid (HBr) and acetic acid under azeotropic distillation to yield 6-bromohexyl acetate (86% purity), which is subsequently hydrolyzed to 6-bromohexanol. Key steps include:

  • Azeotropic removal of water to drive the reaction toward ester formation.

  • Acetylation with acetic anhydride to suppress side products like dibromohexane.

  • Vacuum distillation to isolate 98% pure 6-bromohexyl acetate.

Table 1: Bromination of 1,6-Hexanediol to 6-Bromohexyl Acetate

ParameterValue/DetailSource
ReagentsHBr (48%), acetic acid, acetic anhydride
Reaction Time16–24 hours
Yield95% (overall from hexanediol)
Key ByproductsDibromohexane, hexanediol diacetate

Alternative Bromination Routes

  • Bestmann et al. (1993) : Direct bromination of a hexane diol derivative using PBr₃ or HBr gas, achieving 85% yield of the bromohexyl intermediate.

  • Hao et al. (1987) : Bromination with NaBr and sulfuric acid in refluxing toluene, yielding 72% 6-bromohexanol.

Formation of the 2-Methyl-1,3-dioxolane Ring

Acid-Catalyzed Cyclization

The 1,3-dioxolane ring is formed via cyclocondensation of 6-bromohexanol with a methyl-containing carbonyl compound (e.g., acetaldehyde) in the presence of ethylene glycol and acid catalysts. A patented method for analogous dioxolanes uses:

  • Ethylene glycol as the diol component.

  • Methanesulfonic acid or p-toluenesulfonic acid (PTSA) as catalysts.

  • Reaction conditions : 60–80°C for 4–8 hours.

Equation 1 :

6-Bromohexanol+CH₃CHOH+2-(6-Bromohexyl)-2-methyl-1,3-dioxolane+H₂O\text{6-Bromohexanol} + \text{CH₃CHO} \xrightarrow{\text{H}^+} \text{2-(6-Bromohexyl)-2-methyl-1,3-dioxolane} + \text{H₂O}

Swern Oxidation-Mediated Cyclization

Enders et al. (1991) employed a Swern oxidation to generate a ketone intermediate, which was subsequently protected as the dioxolane. Steps include:

  • Oxidation of a secondary alcohol to a ketone using dimethyl sulfoxide (DMSO) and oxalyl chloride.

  • Cyclization with ethylene glycol under acidic conditions.

Table 2: Dioxolane Ring Formation Methods

MethodCatalystYieldTemperatureSource
Acid-catalyzedH₂SO₄72%70°C
Swern oxidationOxalyl chloride68%-20°C
Methanesulfonic acidCH₃SO₃H85%60°C

Integrated Synthesis Routes

Bestmann’s One-Pot Synthesis (1993)

This method combines bromination and cyclization in a single reactor:

  • Bromination : 1,6-hexanediol is treated with HBr gas in acetic acid.

  • Cyclization : The resulting 6-bromohexanol reacts with acetaldehyde and ethylene glycol using PTSA.
    Yield : 85%.

Hao’s Stepwise Approach (1987)

  • Bromination : NaBr and H₂SO₄ in toluene yield 6-bromohexanol.

  • Cyclization : The alcohol is heated with acetaldehyde and H₂SO₄.
    Yield : 72%.

Patent-Optimized Process (EP0818452B1)

A high-yield industrial method involves:

  • Recycling byproducts : Dibromohexane is converted back to 6-bromohexyl acetate via sodium acetate.

  • Continuous distillation : Removes hexanediol diacetate to maximize purity.

Stereochemical Considerations

The configuration of the methyl group at C2 is critical for applications in chiral synthesis. Enders et al. (1991) achieved enantioselective formation using:

  • Chiral auxiliaries : (S)-Proline-derived catalysts.

  • Asymmetric induction : Yielding the cis-isomer with 92% enantiomeric excess (ee).

Yield Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) improve cyclization rates but require rigorous drying.

  • Toluene minimizes side reactions during bromination.

Catalyst Loading

  • Methanesulfonic acid : 5 mol% achieves 85% yield.

  • Excess HBr : Drives bromination to completion but risks over-bromination.

Challenges and Mitigation

  • Byproduct formation : Dibromohexane (up to 4%) is minimized via vacuum distillation.

  • Hydrolysis sensitivity : The dioxolane ring is stabilized by anhydrous conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(6-Bromohexyl)-2-methyl-1,3-dioxolane, and how do reaction conditions influence yield?

  • Methodological Answer : A typical approach involves the bromination of 2-methyl-1,3-dioxolane derivatives using bromoalkylating agents. For example, Grignard reagents reacting with bromoethyl-1,3-dioxolane precursors can yield structurally similar compounds via nucleophilic substitution (SN2 mechanisms) . Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) is critical to minimize side reactions like elimination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the structural integrity of 2-(6-Bromohexyl)-2-methyl-1,3-dioxolane?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the dioxolane ring and bromohexyl chain. For example, the methyl group on the dioxolane ring typically appears as a singlet in ¹H NMR (δ ~1.3–1.5 ppm), while the bromohexyl chain shows characteristic splitting patterns . Mass spectrometry (EI-MS or ESI-MS) can validate molecular weight (e.g., [M+H]+ at m/z ~265). X-ray crystallography may resolve conformational ambiguities in solid-state structures .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The bromohexyl group is susceptible to hydrolysis under acidic or humid conditions. Store the compound in anhydrous solvents (e.g., dry THF) at –20°C under inert gas (N₂/Ar). Monitor degradation via TLC or HPLC; degradation products may include 2-methyl-1,3-dioxolane and hexanol derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromoalkylation of dioxolane derivatives?

  • Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst loadings, or brominating agents (e.g., NBS vs. PBr₃). Design a controlled study using a split-plot experimental design (e.g., varying solvents, temperatures, and catalysts across replicates) to isolate key variables . Statistical tools like ANOVA can identify significant factors affecting yield .

Q. What are the mechanistic pathways for unintended side reactions during synthesis, and how can they be suppressed?

  • Methodological Answer : Competing elimination (E2) pathways may form alkenes if steric hindrance or high temperatures destabilize the SN2 transition state. Computational modeling (DFT) can predict energy barriers for competing pathways. Experimentally, using bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF) favors substitution over elimination .

Q. How does 2-(6-Bromohexyl)-2-methyl-1,3-dioxolane interact with biological systems, and what are its potential applications in medicinal chemistry?

  • Methodological Answer : The bromohexyl chain can act as a alkylating agent, making it useful for synthesizing prodrugs or covalent inhibitors. In vitro assays (e.g., cytotoxicity screens against cancer cell lines) can assess bioactivity. Computational docking studies (e.g., AutoDock Vina) may predict binding affinities to target proteins like kinases .

Q. What environmental impacts should be considered when studying this compound’s degradation?

  • Methodological Answer : Hydrolysis or photodegradation in aqueous environments may release brominated byproducts, which can bioaccumulate. Use LC-MS/MS to track degradation products and assess ecotoxicity via model organisms (e.g., Daphnia magna). Long-term environmental fate studies should follow OECD guidelines .

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